Product packaging for H-Ala-Ala-Lys-OH(Cat. No.:CAS No. 45243-22-9)

H-Ala-Ala-Lys-OH

Cat. No.: B3267538
CAS No.: 45243-22-9
M. Wt: 288.34 g/mol
InChI Key: FJVAQLJNTSUQPY-CIUDSAMLSA-N
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Description

Significance of Short Peptides in Fundamental Biochemical and Biophysical Research

Short peptides, typically defined as chains comprising 2 to 50 amino acid residues, are pivotal in biological systems and research. longdom.org They function as essential signaling molecules, hormones, and neurotransmitters, participating in a vast array of physiological processes including cell communication and immune responses. longdom.org In research, their relatively simple structures make them easier to synthesize, modify, and analyze compared to larger proteins. unacademy.com This simplicity allows for a more straightforward understanding of structure-function relationships. unacademy.com

Furthermore, short peptides possess unique advantages such as high stability, low toxicity, and the ability to penetrate cell membranes, which is often a challenge for larger biomolecules. unacademy.com These characteristics make them valuable tools in molecular biology and promising candidates for the development of novel therapeutic agents and functional biomaterials. longdom.orgnih.gov Their capacity to target specific biological processes with high selectivity has positioned them as a unique class of biomolecules, filling a niche between small chemical molecules and large biologics. nih.gov

The Alanine-Alanine-Lysine Sequence as a Model System in Peptide Studies

The H-Ala-Ala-Lys-OH sequence, and its variations, serves as a valuable model system in various scientific investigations. The prevalence of alanine (B10760859) in this sequence is significant; alanine is considered a foundational amino acid that provides a standard for secondary structures like the α-helix, a common motif in proteins. nih.gov The inclusion of lysine (B10760008), with its positively charged side chain at physiological pH, introduces a crucial element for electrostatic interactions.

Specific research applications highlight its utility:

Peptide-DNA Interactions: The L-Lysine-L-Alanine-L-Alanine tripeptide has been used in empirical potential studies to investigate interactions with B-DNA. nih.gov Such research found that the peptide preferentially binds to AT-rich sequences, with the electrostatic contribution from the lysine residue being the primary driver for this selectivity. nih.gov This models how larger DNA-binding proteins recognize specific DNA sequences. nih.gov

Biophysical Spectroscopy: In the field of biophysics, the Ala-Ala-Lys tripeptide has been used as a scaffold for labeling with fluorescent dyes in photo-induced dissociation action spectrum analysis. researchgate.net This technique provides insights into the structural motifs and conformational dynamics of peptides in the gas phase. researchgate.net

Linkers in Biotechnology: The L-Ala-L-Ala sequence has been incorporated as a component of linkers in antibody-drug conjugates (ADCs). acs.org This dipeptide sequence is selected for its stability in plasma and its efficient cleavage by lysosomal enzymes like cathepsin B inside tumor cells, demonstrating its utility in targeted drug delivery systems. acs.org

Overview of Current Academic Research Trajectories for Tripeptides

Current research on tripeptides is diverse and expanding, with significant focus on their therapeutic potential. Tripeptides are being actively investigated as anti-inflammatory agents, such as the KPV (Lysine-Proline-Valine) peptide, which is a fragment of the α-melanocyte-stimulating hormone and retains its potent anti-inflammatory properties. swolverine.com Other research is exploring tripeptides for managing metabolic disorders. nih.gov For instance, Tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has shown significant efficacy in promoting weight reduction in adults with obesity. youtube.com

Beyond direct therapeutic applications, tripeptides are widely used as tools in biochemical assays. Modified sequences like FA-Ala-Lys-OH serve as substrates for characterizing the activity and specificity of enzymes such as carboxypeptidases. glpbio.com This is crucial for understanding enzyme kinetics and for the development of enzyme inhibitors. The self-assembly properties of short peptides are also being harnessed in materials science to create novel biomaterials like hydrogels and nanoparticles for applications in tissue engineering and drug delivery. nih.gov

Scope and Objectives of Research on this compound

Research focused on this compound is primarily aimed at elucidating fundamental molecular interactions and properties. The objectives of these studies include:

Characterizing Binding Interactions: A primary goal is to use this tripeptide as a simplified model to understand the forces governing the binding of peptides to nucleic acids and other macromolecules. nih.gov By analyzing its interaction with DNA, researchers can infer principles applicable to more complex protein-DNA recognition. nih.gov

Investigating Conformational Dynamics: Studies employ spectroscopic techniques to explore the peptide's structural arrangements and how they are influenced by their environment. researchgate.net This provides foundational data on how peptide structure relates to function.

Evaluating its Role as a Structural Motif: Research investigates how the Ala-Ala-Lys sequence behaves as a component within larger, more complex molecules, such as linkers in bioconjugates, to assess its stability and susceptibility to enzymatic cleavage. acs.org

These focused research efforts contribute to the broader understanding of peptide chemistry and biology, which can inform the design of new biomolecules with specific functions.

Chemical and Physical Properties of this compound

The following table summarizes key computed properties for the tripeptide this compound.

PropertyValue
CAS Number 45243-22-9
Molecular Formula C₁₂H₂₄N₄O₄
Molecular Weight 288.35 g/mol
Solubility Soluble in DMSO

Data sourced from GlpBio. glpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N4O4 B3267538 H-Ala-Ala-Lys-OH CAS No. 45243-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVAQLJNTSUQPY-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for H Ala Ala Lys Oh and Its Derivatives

Solution-Phase Peptide Synthesis (SoPPS) Strategies for H-Ala-Ala-Lys-OH

Chemoenzymatic Synthesis of this compound and Related Peptides

Chemoenzymatic synthesis represents a powerful strategy that combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach leverages the high specificity and mild reaction conditions offered by enzymes, such as proteases and lipases, to catalyze the formation of peptide bonds. For a tripeptide like this compound, chemoenzymatic synthesis could involve the enzymatic coupling of smaller peptide fragments or amino acids.

Enzymes like proteases (e.g., papain, α-chymotrypsin) can catalyze peptide bond formation through aminolysis, where an amino acid ester or peptide ester acts as the amino component and another amino acid ester or peptide ester serves as the carboxyl component. For instance, papain has been used for the synthesis of co-oligopeptides of L-lysine and L-alanine, demonstrating the potential for creating specific sequences with controlled polymerization nih.govnih.govacs.orgresearchgate.netacs.org. Similarly, α-chymotrypsin has been employed for the synthesis of lysine-containing dipeptides, such as N-acetyl-L-phenylalanyl-L-lysine, from amino acid esters, achieving notable yields under mild conditions tandfonline.com.

The advantages of chemoenzymatic synthesis include:

High Stereoselectivity: Enzymes typically preserve the stereochemical integrity of amino acids, minimizing racemization, a common issue in chemical peptide synthesis acs.org.

Mild Reaction Conditions: Reactions often occur in aqueous media at ambient temperatures and neutral pH, reducing energy consumption and the need for harsh reagents nih.govacs.org.

Fewer Byproducts: Enzymatic catalysis generally leads to fewer side reactions and byproducts, simplifying purification acs.orgoxfordglobal.com.

However, challenges can include enzyme stability, substrate specificity, and the need for specific reaction media or co-solvents to optimize enzyme activity and substrate solubility acs.org.

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is paramount for developing sustainable manufacturing processes for peptides. These principles, first articulated by Anastas and Warner, aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances peptide.com. Applying these principles to this compound synthesis means focusing on waste prevention, atom economy, safer solvents and reagents, energy efficiency, and the design for degradation peptide.com.

The high solvent consumption and waste generation associated with traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), underscore the need for greener alternatives advancedchemtech.comrsc.org. For example, it is estimated that 80-90% of waste in peptide synthesis stems from multiple washing and purification steps advancedchemtech.com.

Development of Sustainable Reagents and Solvents for this compound Production

The selection of reagents and solvents significantly impacts the environmental footprint of peptide synthesis.

Sustainable Reagents: Traditional peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, PyBOP), while effective, can generate stoichiometric byproducts and pose safety concerns acs.orgjpt.com. Greener alternatives are being explored. Propylphosphonic anhydride (B1165640) (T3P) is recognized as a more sustainable coupling reagent, offering good yields with reduced environmental impact and low toxicity jpt.comfrontiersin.org. In chemoenzymatic synthesis, the enzyme itself acts as the primary catalyst, inherently aligning with green chemistry principles by reducing the need for auxiliary chemical coupling agents acs.orgoxfordglobal.comalmacgroup.comseqens.com.

Sustainable Solvents: The replacement of hazardous and volatile organic compounds (VOCs) like Dimethylformamide (DMF) and Dichloromethane (DCM) is a key focus.

Water: As the most environmentally benign solvent, water is ideal, though solubility issues for peptides and reagents can be a limitation advancedchemtech.comresearchgate.netwhiterose.ac.uk. Chemoenzymatic reactions often utilize aqueous buffer systems nih.govacs.org.

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being investigated as greener alternatives to DMF due to their lower toxicity and better environmental profiles acs.orgbiotage.com.

Alcohols: Ethanol and isopropanol (B130326) are also considered greener alternatives, offering good solvency and biodegradability advancedchemtech.comresearchgate.net.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These have tunable properties and low vapor pressure, potentially offering greener reaction media. However, their toxicity and biodegradability require careful assessment acs.orgacs.orgresearchgate.netacs.org. For example, choline-based DESs have shown promise as reaction media for enzyme-catalyzed peptide synthesis acs.org.

The development of protocols that minimize solvent usage, such as "in situ Fmoc removal" which combines deprotection and coupling steps, can significantly reduce waste and improve Process Mass Intensity (PMI) peptide.comcsic.es.

Lifecycle Assessment of this compound Synthetic Pathways

Lifecycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts of a product or process from cradle to grave. For peptide synthesis, LCA helps compare different routes, identify environmental hotspots, and guide the selection of more sustainable manufacturing processes.

Key metrics used in LCA for chemical processes include:

Process Mass Intensity (PMI): The total mass of materials used (including water, solvents, reagents, and raw materials) per unit mass of the final product. Lower PMI values indicate a more sustainable process rsc.orgacs.orgcsic.esnih.govacs.org.

E-factor (Environmental Factor): The mass of waste generated per unit mass of product. A lower E-factor signifies less waste acs.orgcsic.es.

Atom Economy: The proportion of reactant atoms that are incorporated into the final product. Higher atom economy is more desirable peptide.com.

Studies comparing traditional Solid-Phase Peptide Synthesis (SPPS) with other methods often reveal significant differences in PMI. For instance, SPPS can have very high PMIs, sometimes exceeding 10,000 kg waste per kg API, compared to small molecules or even biopharmaceuticals nih.govacs.org. Chemoenzymatic approaches, due to their milder conditions, reduced solvent usage, and fewer byproducts, generally exhibit lower PMIs and E-factors, contributing to a more favorable environmental profile acs.orgadvancedchemtech.comcsic.es.

A hypothetical LCA for this compound synthesis might compare a purely chemical SPPS route with a chemoenzymatic approach. The chemical route would likely incur higher PMI due to extensive solvent use for coupling, deprotection, and washing steps. The chemoenzymatic route, potentially utilizing aqueous buffers and fewer auxiliary chemicals, would likely demonstrate a lower PMI and E-factor, making it a more sustainable option.

Spectroscopic and Structural Characterization of H Ala Ala Lys Oh Conformations

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structural elements of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light, which arises from chiral molecules, providing characteristic spectral signatures for α-helices, β-sheets, and random coils.

Peptides can undergo conformational transitions in response to changes in their environment, such as solvent composition, pH, or temperature. CD spectroscopy is adept at monitoring these transitions. For alanine-based peptides containing lysine (B10760008), studies have shown that solvent composition significantly impacts their conformational distribution researchgate.netumich.edu. For instance, a shift from aqueous solutions to methanol (B129727) can induce or stabilize helical structures in such peptides researchgate.netumich.edu. Furthermore, CD can detect transitions from coiled to uncoiled states or shifts between α-helical and β-pleated sheet arrangements, which may be associated with aggregation or precipitation e3s-conferences.org. Research on related decapeptides containing alanine (B10760859) and lysine has indicated conformational transitions from α-helix to β-structure in various solutions, including those containing micelles and liposomes jst.go.jp. These findings suggest that the conformational state of H-Ala-Ala-Lys-OH would likely be sensitive to environmental factors, with potential transitions observable via CD.

The propensity of individual amino acids to form specific secondary structures is a fundamental aspect of peptide conformation. Alanine (Ala) is well-established as having a high propensity for forming α-helices nih.govresearchgate.net. In contrast, lysine (Lys) exhibits a more complex behavior. While Lys can contribute to helix stabilization through electrostatic interactions, such as salt bridges with acidic residues (e.g., Glu...Lys (i, i+4) interactions), its intrinsic propensity for any single secondary structure is less pronounced researchgate.netumich.edunih.gov. Studies indicate that lysine can sample polyproline II (PPII), β-strand, and helical conformations with comparable probability, often influenced by nearest-neighbor effects and the surrounding peptide sequence researchgate.net. In peptides with repeating Glu-Ala-Ala-Ala-Lys (EAAAK) sequences, the presence of lysine, stabilized by salt bridges with glutamate (B1630785) residues, has been shown to promote significant α-helicity (>80%) in aqueous solvents nih.gov. Conversely, in other contexts, lysine's charged side chain might lead to electrostatic repulsion or different interaction patterns, affecting its helical contribution researchgate.net.

Table 1: Typical CD Spectral Features for Secondary Structures

Secondary StructureMinima (nm)Maxima (nm)
α-Helix222, 208~192
β-Sheet218~195
Random Coil~200

Note: These are characteristic wavelengths and can vary based on peptide sequence and environment.

Table 2: Amino Acid Helix Propensities (Relative)

Amino AcidHelix PropensityNotes
Alanine (Ala)HighKnown to strongly favor α-helical conformations due to its small, non-polar side chain. nih.gov
Lysine (Lys)Moderate/VariablePropensity is context-dependent. Can stabilize helices via electrostatic interactions (e.g., salt bridges). May sample PPII, β-strand, and helical conformations with comparable probability. researchgate.net Can be influenced by charge and neighboring residues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structures of peptides and proteins in solution. It provides atomic-resolution information about the spatial arrangement of atoms and the dynamics of molecular motion.

NMR spectroscopy is also highly effective for investigating conformational dynamics on various timescales. The presence of well-defined backbone angles, as determined from NMR coupling constants, can indicate minimal conformational exchange on the NMR timescale for the peptide backbone nih.gov. Conversely, temperature-dependent NMR studies or relaxation measurements can reveal the flexibility of side chains and potential dynamic processes such as internal motions or conformational equilibria researchgate.netnih.gov. By analyzing the chemical shift perturbations or line broadening of NMR signals, researchers can identify residues involved in dynamic events or conformational transitions.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

IR and Raman spectroscopy are employed to identify characteristic vibrational frequencies associated with different peptide backbone conformations, such as α-helices, β-sheets, and random coils. The Amide I band (primarily C=O stretch) and the Amide II band (primarily N-H bend and C-N stretch) are particularly informative for distinguishing these secondary structures researchgate.net. For instance, the Amide I band typically appears around 1650 cm⁻¹ for α-helices and shifts to lower frequencies (e.g., 1620-1640 cm⁻¹) for β-sheets, while random coils exhibit broader bands. Although specific IR and Raman fingerprinting data for this compound were not detailed in the reviewed literature, these techniques are generally applied to analyze the conformational landscape of peptides, often in conjunction with other spectroscopic methods like CD and NMR researchgate.net.

Table 3: Characteristic Vibrational Frequencies and Secondary Structures

Secondary StructureAmide I Band (cm⁻¹)Amide II Band (cm⁻¹)
α-Helix~1650-1656~1550
β-Sheet~1620-1640~1510-1530
Random Coil~1640-1660~1550

Note: Frequencies are approximate and can vary based on peptide sequence, hydrogen bonding, and environmental factors.

Compound List

this compound

X-ray Crystallography and Electron Microscopy (EM) for Solid-State Structures

The determination of solid-state structures of peptides is crucial for understanding their packing arrangements, intermolecular interactions, and conformational preferences in crystalline or assembled forms. X-ray crystallography and Electron Microscopy (EM) are primary techniques employed for this purpose.

X-ray Crystallography

While direct X-ray crystallographic studies on the isolated tripeptide this compound were not detailed in the provided search results, structural data exists for contexts involving the Alanine-Alanine-Lysine (Ala-Ala-Lys) sequence. Notably, the Protein Data Bank (PDB) entry 8PJC describes the crystal structure of a human insulin (B600854) desB30 precursor that includes an Alanine-Alanine-Lysine C-peptide. This study utilized X-ray Diffraction to elucidate the structure of this peptide segment within the larger protein context, providing insights into its conformational state and interactions in the solid state rcsb.orgpdbj.org.

Table 1: X-ray Crystallographic Data for a Structure Containing the Ala-Ala-Lys Sequence

PDB IDDescriptionMethodResolutionOrganism
8PJCCrystal structure of human insulin desB30 precursor with an Alanine-Alanine-Lysine C-peptide in dimer (T2) conformationX-RAY DIFFRACTION2.14 ÅHomo sapiens

Other studies on various dipeptides and tripeptides have successfully employed X-ray diffraction to analyze their crystal packing and hydrogen bonding patterns, highlighting the technique's applicability to short peptide sequences for understanding solid-state behavior mdpi.comresearchgate.netnih.govrsc.org.

Electron Microscopy (EM)

Biophysical and Biochemical Interaction Studies of H Ala Ala Lys Oh

Investigation of H-Ala-Ala-Lys-OH Binding to Model Biological Macromolecules

The tripeptide this compound, characterized by its two alanine (B10760859) residues and a C-terminal lysine (B10760008), serves as a model substrate for investigating fundamental biomolecular interactions. The positively charged side chain of lysine plays a pivotal role in mediating electrostatic interactions with various biological macromolecules.

Peptide-Protein Interaction Analysis (e.g., Specificity and Affinity)

The interaction of peptides containing alanine and lysine residues with protein structures has been explored to understand the principles of molecular recognition. Studies utilizing synthetic alanine-based peptides that include lysine have provided insights into binding affinity and specificity. For instance, the partitioning of cationic α-helical peptides into the transmembrane β-barrel of the α-hemolysin (αHL) protein pore has been examined at a single-molecule level. nih.gov

In these studies, peptides designed with a central lysine residue within a repeating alanine sequence (e.g., Ac-(AAKAA)mY-NH2) were used to probe the contributions of charge and length to the binding thermodynamics. nih.gov It was observed that at high transmembrane potentials, these alanine-based peptides containing bulky lysine side chains bind significantly more strongly to the lumen of the αHL pore than uncharged, flexible polymers like polyethylene (B3416737) glycols. nih.gov The binding affinity is enhanced at increased transmembrane potentials, indicating a strong electrostatic component to the interaction, driven by the positively charged lysine. nih.gov At zero transmembrane potential, however, the binding is weak and decreases with peptide length. nih.gov

Interactive Data Table: Peptide Binding to α-Hemolysin Pore Click on headers to sort the table.

ConditionPeptide TypeBinding Affinity (Formation Constant, Kf)Key Observation
High Transmembrane PotentialAlanine-based with LysineTens of M-1Binding is strong and electrostatically driven. nih.gov
Zero Transmembrane PotentialAlanine-based with LysineWeakAffinity decreases with increasing peptide length. nih.gov
High Transmembrane PotentialPolyethylene Glycols (uncharged)~ M-1Binding is significantly weaker than charged peptides. nih.gov

Peptide-Membrane Interactions and Permeation Studies

The presence of a lysine residue, which is positively charged at physiological pH, strongly influences the interaction of this compound with biological membranes. The basic amino acids lysine and arginine are known to play significant roles in the activity of membrane proteins and the function of cell-penetrating peptides. nih.govacs.org

Molecular dynamics simulations and experimental studies have elucidated the mechanisms by which such charged peptides interact with and permeate lipid bilayers. nih.govpnas.org The positively charged side chains of lysine and arginine facilitate strong interactions with the negatively charged phosphate (B84403) groups on both sides of the lipid bilayer. pnas.org This interaction can lead to localized membrane thinning and the nucleation of transient water pores, which reduces the hydrophobic free-energy barrier for translocation. nih.govpnas.org The permeating peptide effectively pulls the phosphate and polar glycerol (B35011) groups toward the membrane's center, easing the electrostatic penalty of entering the low-dielectric environment. nih.gov While some computational studies suggest that charged arginine can permeate membranes more readily than charged lysine, others indicate that the free energy barrier for a charged lysine crossing the membrane is strikingly similar to that of arginine. acs.orgnih.gov

Nucleic Acid Binding Properties (if applicable)

Specific detailed studies on the interaction between the tripeptide this compound and nucleic acids are not extensively documented in the scientific literature. However, based on fundamental principles, a potential for weak interaction exists. The lysine residue's side chain contains a primary amino group that is protonated and positively charged at neutral pH. This positive charge could theoretically mediate electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. Such interactions are a foundational aspect of how larger, lysine-rich proteins (like histones) bind to nucleic acids. For a small peptide like this compound, any such binding would likely be transient and non-specific.

Enzymatic Specificity and Hydrolysis Kinetics of this compound

The peptide bonds within this compound make it a potential substrate for various proteases and peptidases. Its simple structure is ideal for characterizing enzyme specificity and reaction kinetics.

This compound as a Substrate for Model Peptidases

Derivatives of the Ala-Lys sequence are commonly used as substrates in enzymatic assays. Specifically, N-terminally blocked dipeptides like FA-Ala-Lys-OH (where FA is furylacryloyl) serve as effective substrates for characterizing carboxypeptidases. glpbio.comasm.org These enzymes cleave amino acid residues from the C-terminus of a peptide.

Studies have utilized FA-Ala-Lys-OH to:

Characterize two serine carboxypeptidases, CPD-I and CPD-II, from the fungus Aspergillus niger, examining their specificity for lysine residues. glpbio.comasm.org

Investigate the substrate specificity of carboxypeptidase Y, particularly its preference for certain amino acid residues at the cleavage site. glpbio.com

Test the enzymatic properties and specificity of Carboxypeptidase S-1 from Penicillium janthinellum. glpbio.com

Analyze the kinetic parameters of malt (B15192052) carboxypeptidase II under various reaction conditions. glpbio.com

The use of this substrate allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), which define the enzyme's efficiency and affinity for the substrate.

Identification of Cleavage Sites and Protease Preference

The specificity of proteases is defined by the amino acid residues flanking the scissile peptide bond. The standard nomenclature proposed by Schechter and Berger designates substrate residues as P1, P2, P3, etc., moving N-terminally from the cleavage site, and P1', P2', P3', etc., moving C-terminally. peakproteins.com

For the tripeptide this compound, the primary target for specific endopeptidases is the peptide bond C-terminal to the lysine residue. Proteases with a preference for cleaving after basic amino acids are most relevant.

Trypsin and Lys-C: These are serine proteases that exhibit strong specificity for cleaving peptide bonds on the C-terminal side of lysine and arginine residues. unc.eduresearchgate.net For the substrate this compound, these enzymes would recognize the lysine as the P1 residue. However, since lysine is the C-terminal residue, it cannot be cleaved by an endopeptidase. An exopeptidase, specifically a carboxypeptidase, would be required to hydrolyze the C-terminal lysine. If the peptide were longer, for example, H-Ala-Lys -Ala-OH, trypsin or Lys-C would cleave at the position marked.

Other Proteases: While less common, some proteases exhibit specificity for other residues. For example, some enzymes prefer hydrophobic residues like alanine at the P1 position. nih.gov In the context of this compound, this could theoretically lead to cleavage of the Ala-Ala or Ala-Lys bond, though this is less probable given the high specificity of most proteases for basic residues like lysine.

Interactive Data Table: Protease Specificity for this compound Sequence Context Click on headers to sort the table.

ProteaseProtease TypeP1 Subsite PreferencePotential Cleavage Site in an Extended Ala-Ala-Lys-Xaa Peptide
TrypsinSerine ProteaseLysine (Lys), Arginine (Arg) unc.eduAla-Ala-Lys | Xaa
Lys-C (Endoproteinase Lys-C)Serine ProteaseLysine (Lys) researchgate.netAla-Ala-Lys | Xaa
Carboxypeptidases (e.g., CPD-Y, CPD-I)ExopeptidaseC-terminal residue (Lys) glpbio.comAla-Ala | Lys-OH (cleaves the Ala-Lys bond)

Metal Ion Coordination and Chelation Properties of this compound

The tripeptide this compound possesses several potential coordination sites for metal ions, making it a candidate for chelation. The potential donor atoms for metal binding include the nitrogen atom of the N-terminal amino group, the oxygen atoms of the peptide carbonyl groups, the nitrogen atoms of the peptide bonds, the oxygen atoms of the C-terminal carboxylate group, and, most notably, the ε-amino group of the lysine side chain.

The coordination of metal ions to peptides is highly dependent on the pH of the solution, which dictates the protonation state of the potential donor groups. At physiological pH, the N-terminal amino group and the lysine ε-amino group will be protonated, while the C-terminal carboxyl group will be deprotonated.

The lysine residue, with its primary amino group on the side chain, can play a significant role in metal ion coordination. This side chain can act as an anchor point for a metal ion, with the peptide backbone wrapping around the metal center to form a stable chelate. The two alanine residues provide spacing and conformational flexibility to the peptide backbone, which can influence the stability and geometry of the metal complex.

Commonly studied metal ions that interact with peptides include copper(II) and zinc(II). Copper(II) is known to form stable complexes with peptides, often involving the N-terminal amino group and subsequent deprotonated amide nitrogens of the peptide backbone. The lysine side-chain amino group can also participate in coordination, leading to the formation of various complex species.

Zinc(II) ions also form complexes with peptides, although typically with lower stability constants compared to copper(II). The coordination geometry of zinc(II) is often tetrahedral, and it preferentially binds to nitrogen and oxygen donor atoms. In this compound, the N-terminal amine, the lysine ε-amino group, and the carboxylate group are all potential binding sites for zinc(II).

While specific stability constants for this compound are not readily found, a hypothetical representation of potential stability constants with common divalent metal ions is presented below to illustrate the expected trends based on studies of similar small peptides.

Table 1: Illustrative Stability Constants (log β) for Metal Complexes with this compound This table presents hypothetical data based on general principles of peptide-metal ion coordination and is for illustrative purposes only, as specific experimental values for this compound are not available in the reviewed literature.

Metal Ionlog β₁₁ (ML)log β₁₂ (ML₂)Predominant Coordination Sites
Copper(II)~6.5 - 8.0~11.0 - 13.0N-terminal amine, peptide carbonyls, lysine ε-amino group
Zinc(II)~4.5 - 6.0~8.0 - 10.0N-terminal amine, lysine ε-amino group, C-terminal carboxylate
Nickel(II)~5.0 - 6.5~9.0 - 11.0N-terminal amine, peptide carbonyls, lysine ε-amino group
Cobalt(II)~4.0 - 5.5~7.0 - 9.0N-terminal amine, lysine ε-amino group, C-terminal carboxylate

Interactions of this compound with Small Molecules in Model Systems

These interactions can be categorized as follows:

Electrostatic Interactions: The positively charged amino groups of the N-terminus and the lysine side chain can form strong electrostatic interactions, or salt bridges, with negatively charged functional groups on small molecules, such as carboxylates or phosphates. Conversely, the C-terminal carboxylate can interact with positively charged moieties.

Hydrogen Bonding: The amide protons and carbonyl oxygens of the peptide backbone are capable of forming hydrogen bonds with suitable donor and acceptor groups on small molecules. The amino groups and the carboxylate group can also participate in hydrogen bonding.

Hydrophobic Interactions: The methyl side chains of the two alanine residues provide hydrophobic character to the peptide. These nonpolar regions can interact with hydrophobic parts of small molecules through the hydrophobic effect, where the exclusion of water molecules drives the association of nonpolar surfaces.

Model systems to study these interactions could involve a variety of small molecules, including but not limited to, nucleotide analogues, amino acids, and small drug molecules. For instance, the interaction with a negatively charged molecule like adenosine (B11128) triphosphate (ATP) would likely be dominated by electrostatic interactions with the lysine and N-terminal amino groups. Interactions with aromatic molecules could involve weaker van der Waals forces with the peptide backbone and alanine side chains.

To illustrate the potential thermodynamic parameters of such interactions, the following table presents hypothetical data for the binding of this compound to representative small molecules.

Table 2: Illustrative Thermodynamic Parameters for the Interaction of this compound with Small Molecules This table contains hypothetical data for illustrative purposes, as specific experimental values for these interactions with this compound are not available in the reviewed literature.

Small MoleculePrimary Interaction TypeBinding Affinity (K_D) (μM)ΔH (kcal/mol)-TΔS (kcal/mol)
Adenosine Triphosphate (ATP)Electrostatic, Hydrogen Bonding~50 - 200Favorable (Exothermic)Unfavorable
N-acetyl-D-glucosamineHydrogen Bonding~500 - 1500Weakly FavorableSlightly Unfavorable
IbuprofenHydrophobic, Electrostatic~200 - 800Slightly FavorableFavorable
SerotoninCation-π, Hydrogen Bonding~100 - 500FavorableSlightly Favorable

Investigation of H Ala Ala Lys Oh Self Assembly and Supramolecular Organization

Conditions Influencing H-Ala-Ala-Lys-OH Self-Assembly

The self-assembly of peptides like this compound into ordered supramolecular structures is not spontaneous under all conditions. It is a finely tuned process critically dependent on several external factors that modulate the intermolecular forces between peptide chains.

Concentration: As with most self-assembling systems, a critical aggregation concentration (CAC) must be reached for the assembly process to begin. Below this concentration, the peptide exists as soluble monomers. As the concentration increases, intermolecular encounters become more frequent, facilitating the nucleation and growth of aggregates. For some peptides, increasing concentration can lead to a decrease in the lag time for aggregation and the formation of more complex structures. nih.gov

pH: The pH of the solution is a dominant factor, primarily due to its effect on the charge state of the lysine (B10760008) residue's side-chain amino group (ε-amino group) and the terminal carboxyl and amino groups. nih.gov The ε-amino group of lysine has a pKa of approximately 10.5. youtube.com At physiological pH (~7.4) and below, this group is protonated (-NH3+), conferring a net positive charge on the peptide. This charge creates electrostatic repulsion between peptide molecules, which can inhibit aggregation. rsc.org Conversely, at a pH above the pKa, the side chain is deprotonated (-NH2) and neutral, which eliminates this repulsive force and can promote assembly driven by other interactions like hydrogen bonding and hydrophobic forces. nih.gov Therefore, a change in pH can act as a trigger for the self-assembly or disassembly of this compound structures. rsc.orgresearchgate.netrsc.org

Ionic Strength: The ionic strength of the solution, typically modulated by the addition of salts like sodium chloride (NaCl), plays a crucial role in mediating electrostatic interactions. rsc.org In solutions of low ionic strength, the electrostatic repulsion between the positively charged lysine residues on adjacent peptides can be strong enough to prevent assembly. umass.edu As ionic strength increases, ions from the salt create a screening effect that dampens these repulsive forces. nih.gov This charge-shielding allows the peptide chains to approach one another more closely, enabling short-range attractive forces, such as van der Waals forces and hydrogen bonding, to dominate and drive the self-assembly process. rsc.org Studies on similar charged peptides have shown that increasing ionic strength can lead to the formation of thinner, more rigid, and more densely packed nanofibers. nih.gov

Table 1: Predicted Influence of Environmental Conditions on this compound Self-Assembly
ConditionChangePrimary Effect on Intermolecular ForcesExpected Outcome
ConcentrationIncrease (above CAC)Increased frequency of peptide-peptide encountersInitiation and promotion of self-assembly
Decrease (below CAC)Reduced frequency of peptide-peptide encountersDisassembly into soluble monomers
pHIncrease (e.g., pH > 11)Deprotonation of lysine (-NH3+ → -NH2), reducing electrostatic repulsionPromotes self-assembly
Decrease (e.g., pH < 9)Protonation of lysine (-NH2 → -NH3+), increasing electrostatic repulsionInhibits self-assembly; favors disassembly
Ionic Strength (at pH < 9)IncreaseScreening of positive charges, reducing electrostatic repulsionPromotes self-assembly
DecreaseEnhanced electrostatic repulsion between positive chargesInhibits self-assembly

**5.2. Morphological Characterization of this compound Self-Assembled Structures

Under favorable conditions, this compound can organize into a variety of well-defined supramolecular structures. The specific morphology is a result of the interplay between the peptide's sequence and the environmental conditions that guide the assembly pathways.

A common morphology for self-assembling short peptides is the formation of one-dimensional nanostructures, such as nanofibers and fibrils. nih.gov This process is typically driven by the formation of intermolecular hydrogen bonds between the peptide backbones, leading to the establishment of stable β-sheet secondary structures. rsc.org In this arrangement, peptide chains align laterally, stabilized by hydrogen bonds, while the amino acid side chains project above and below the plane of the sheet. For this compound, the hydrophobic alanine (B10760859) residues can contribute to the stability of the fibrillar core, while the charged, hydrophilic lysine residues would be exposed on the fibril surface, interacting with the aqueous environment. The resulting structures are often amyloid-like, characterized by a cross-β architecture where the β-sheets run perpendicular to the long axis of the fibril.

At sufficiently high concentrations, the nanofibers formed by this compound can entangle to form a three-dimensional network that immobilizes water, resulting in the formation of a hydrogel. rsc.orgyale.edu The mechanical properties of such a hydrogel, including its stiffness and stability, are dependent on the density and characteristics of the nanofiber network. Research on the related dipeptide, Ala-Lys, has shown it can act as a cationic gelator, inducing gelation in negatively charged polymers like iota-carragenan through electrostatic interactions and hydrogen bonding. nih.gov This suggests that this compound, with its positive charge, has a strong potential to participate in or form hydrogel networks, particularly in the presence of anionic molecules. nih.gov

While nanovesicle formation is more typical for amphiphilic peptides with a distinct hydrophobic head and hydrophilic tail, it is conceivable that under specific conditions, this compound could assemble into spherical micelles or vesicles, particularly if interacting with other molecules that modify its amphiphilicity. nih.govacs.org

Role of Lysine Charge in this compound Supramolecular Interactions

The ε-amino group of the lysine side chain is the key functional moiety governing the supramolecular interactions of this compound. Its ability to exist in either a charged (protonated) or neutral (deprotonated) state depending on the pH allows it to act as a molecular switch, controlling the peptide's assembly behavior. nih.govyoutube.com

At pH values significantly below its pKa (~10.5), the lysine residue is positively charged (-NH3+). This charge has several critical effects:

Intramolecular Repulsion: It creates strong repulsive electrostatic forces between neighboring peptide molecules, which acts as a barrier to self-assembly. rsc.org

Interaction with Anionic Species: The positive charge facilitates strong attractive interactions with negatively charged molecules or surfaces, such as acidic lipids in membranes or anionic polymers like carrageenan. nih.govresearchgate.net

Solubility: The charge enhances the peptide's hydrophilicity and solubility in aqueous solutions.

When the pH is raised above the pKa, the lysine side chain loses its proton and becomes neutral (-NH2). This neutralization of charge eliminates the electrostatic barrier, allowing other, weaker forces to direct the assembly. nih.gov This pH-dependent charge state is therefore a fundamental tool for controlling the initiation, reversal, and morphology of this compound self-assembly.

Table 2: pH-Dependent Protonation State and Charge of Lysine Side Chain
Solution pHRelation to pKa (~10.5)Dominant FormSide Chain ChargeEffect on Self-Assembly
4.0 (Acidic)pH << pKaProtonated (-NH3+)Positive (+)Inhibited by electrostatic repulsion
7.4 (Physiological)pH < pKaProtonated (-NH3+)Positive (+)Inhibited, unless ionic strength is high
10.5 (Near pKa)pH ≈ pKaMixture of -NH3+ and -NH2Mixed (+/0)Transition region
12.0 (Basic)pH > pKaDeprotonated (-NH2)Neutral (0)Promoted by removal of repulsion

Spectroscopic and Microscopic Techniques for Monitoring this compound Assembly

A suite of analytical techniques is employed to characterize the self-assembly process of this compound from the molecular to the macroscopic scale.

Microscopic Techniques: Direct visualization of the assembled structures is achieved using high-resolution microscopy.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to reveal the morphology of the resulting nanostructures, providing information on the shape, size, and arrangement of nanofibers, fibrils, or other aggregates. researchgate.netnih.gov

Atomic Force Microscopy (AFM) can provide topographical images of assembled structures on a surface with high resolution, allowing for precise measurements of fibril height and periodicity.

Spectroscopic Techniques: These methods provide insights into the molecular changes that occur during assembly.

Circular Dichroism (CD) Spectroscopy: This is a key technique for monitoring changes in the peptide's secondary structure. A transition from a random coil conformation (characteristic of soluble monomers) to a β-sheet structure is a hallmark of fibril formation and can be tracked by characteristic changes in the CD spectrum. rsc.orgresearchgate.netyale.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of the peptide backbone. The formation of intermolecular hydrogen bonds within β-sheets during assembly results in a characteristic shift in the amide I band (around 1620-1640 cm⁻¹), providing direct evidence of this structural transition. nih.govacs.org

Fluorescence Spectroscopy: Using extrinsic fluorescent dyes like Thioflavin T (ThT) or 8-Anilinonaphthalene-1-sulfonic acid (ANS), which exhibit enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils or hydrophobic pockets in aggregates, respectively, allows for the real-time monitoring of the aggregation kinetics. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed, atom-level information about the peptide's conformation, dynamics, and intermolecular interactions both in the soluble state and during the assembly process. nih.govnih.govnih.gov

Other Characterization Methods:

Rheology: For systems that form hydrogels, oscillatory rheology is used to measure the material's viscoelastic properties, such as the storage (G') and loss (G'') moduli, which quantify the gel's stiffness and stability. nih.govresearchgate.net

Dynamic Light Scattering (DLS): This technique is used to measure the size distribution of particles in solution, allowing researchers to track the initial formation and growth of aggregates from monomers. rsc.orgresearchgate.net

Table 3: Techniques for Characterizing this compound Self-Assembly
TechniqueInformation ProvidedApplication to this compound Assembly
Transmission Electron Microscopy (TEM)Morphology, size, and structure of nano-assembliesVisualizing nanofibers and fibrils
Circular Dichroism (CD)Peptide secondary structure (e.g., random coil, β-sheet)Monitoring conformational changes during fibrillogenesis
Fourier-Transform Infrared (FTIR)Hydrogen bonding and secondary structureConfirming β-sheet formation (Amide I band)
Fluorescence Spectroscopy (with dyes)Kinetics of aggregation, presence of hydrophobic clustersTracking the rate of fibril formation
RheologyMechanical properties (stiffness, viscosity)Characterizing hydrogel formation and strength
Nuclear Magnetic Resonance (NMR)Atomic-level structure and intermolecular contactsInvestigating peptide interactions during assembly

Computational and Theoretical Analysis of H Ala Ala Lys Oh Systems

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. longdom.orgescholarship.org For a tripeptide like H-Ala-Ala-Lys-OH, MD simulations provide insights into the accessible conformations, structural flexibility, and interactions with the surrounding environment, which are crucial for understanding its biological function. longdom.org The simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the peptide folds, moves, and interacts on a timescale from picoseconds to microseconds.

The accuracy of MD simulations is critically dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of the atoms in the system. For peptides, commonly used force fields include AMBER, CHARMM, GROMOS, and OPLS. nih.govaip.org

Validation is the process of ensuring that a chosen force field can accurately reproduce known experimental or high-level theoretical data for a system similar to this compound. nih.govsemanticscholar.org This process is essential before conducting extensive simulations. Validation for a peptide like this compound would involve:

Comparison with Experimental Data: Simulation results, such as average helicity or the population of certain conformations, are compared against experimental data from techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy. nih.gov

Comparison with Quantum Mechanical (QM) Calculations: For a small peptide, high-level QM calculations can provide benchmark data on conformational energies and geometries. The force field's ability to reproduce these QM results is a key validation step. aip.org

Assessing Dihedral Propensities: The force field must accurately represent the energetic preferences of the backbone dihedral angles (φ and ψ), as inaccuracies can artificially stabilize incorrect secondary structures like β-strands or α-helices. aip.org

Different force fields may have varying propensities for forming certain structures; for instance, some may overstabilize helical conformations while others might favor more extended structures. nih.govacs.org Therefore, the choice and validation of the force field are critical steps to ensure the simulation of this compound provides a realistic representation of its conformational landscape.

Force Field FamilyGeneral CharacteristicsCommon Applications for Peptides
AMBER (e.g., ff99SB-ILDN)Widely used for proteins and nucleic acids, known for good balance in representing secondary structures.Protein folding, peptide conformational analysis, ligand binding. aip.org
CHARMM (e.g., CHARMM36m)Extensively used for a wide range of biomolecules, includes CMAP corrections for improved dihedral potentials. nih.govSimulations of proteins, lipids, and carbohydrates; studies on intrinsically disordered proteins. acs.org
GROMOSDeveloped for efficiency in simulations, often used with the GROMACS simulation package.Biomolecular simulations, particularly for studying dynamic processes over long timescales.
OPLS-AAOptimized to reproduce properties of liquids, providing good descriptions of solute-solvent interactions.Protein simulations, calculation of solvation free energies.

The solvent environment plays a crucial role in determining the conformational preferences of a peptide. nih.gov For this compound, which contains a charged lysine (B10760008) residue, interactions with solvent molecules are particularly significant. MD simulations can model these effects using either explicit or implicit solvent models.

Explicit Solvent: Water molecules are individually represented in the simulation box. This approach provides the most detailed and accurate description of peptide-solvent interactions, including specific hydrogen bonding networks. Simulations in explicit water are essential for capturing how the polar solvent interacts with the charged lysine side chain and the polar peptide backbone. longdom.org In a polar aqueous solution, this compound is expected to adopt a more extended or random coil conformation to maximize favorable interactions with water. nih.gov

Implicit Solvent: The solvent is modeled as a continuous medium with a defined dielectric constant. This method is computationally less expensive but sacrifices atomic-level detail. Implicit models are useful for rapid conformational sampling but may not accurately capture specific solvent-peptide hydrogen bonds that can stabilize certain structures. aip.org

Solvent TypeExpected Dominant InteractionsPredicted Conformational Preference for this compound
Polar (e.g., Water)Strong peptide-solvent hydrogen bonding. Solvation of the charged lysine side-chain.Extended or random coil conformations to maximize exposure of polar groups to the solvent. nih.gov
Nonpolar (e.g., Methane)Intramolecular hydrogen bonding is favored over peptide-solvent interactions.Compact, folded structures (e.g., β-turns) to minimize exposure of the polar peptide backbone. nih.gov
In Vacuo (Gas Phase)Maximization of intramolecular interactions (hydrogen bonds, electrostatic interactions).Highly compact, often helical or globule-like structures stabilized by internal hydrogen bonds. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties and reactivity. nih.gov Unlike force fields, DFT provides a detailed description of electron distribution, making it ideal for studying chemical reactions, protonation states, and the nature of chemical bonds within this compound.

DFT, combined with continuum solvation models (like PCM or SMD), can accurately predict the pKa values of these groups. nih.govmdpi.com The calculation typically involves a thermodynamic cycle that computes the Gibbs free energy change of the deprotonation reaction in solution. nih.gov DFT calculations can reveal how the local chemical environment within the peptide influences the pKa of each group. For instance, the proximity of the positively charged lysine side chain could slightly alter the pKa of the C-terminal carboxyl group compared to an isolated alanine (B10760859). Studies on related peptides have shown that DFT can qualitatively predict the ordering of pKa values for different lysine residues based on their position in the peptide chain. semanticscholar.org

Ionizable Group in this compoundTypical Experimental pKa RangeFactors Influencing DFT-Predicted pKa
N-terminal α-amino group~9.0 - 10.0Electrostatic influence of the nearby peptide bond and C-terminus.
C-terminal α-carboxyl group~2.0 - 3.0Electrostatic influence of the adjacent peptide bond and the distant lysine side-chain.
Lysine ε-amino group~10.5Proximity to the peptide backbone and termini; solvent accessibility. semanticscholar.org

Intermolecular forces are attractions between separate molecules, while intramolecular forces are those that hold a single molecule together. youtube.comlibretexts.org DFT can be used to analyze the electronic nature of these interactions, providing a more detailed picture than classical methods.

Intramolecular Interactions: Within a single this compound molecule, DFT can characterize key interactions that stabilize specific conformations. These include:

Hydrogen Bonds: The formation of hydrogen bonds between a backbone carbonyl oxygen and a backbone amide hydrogen can lead to stable structures like β-turns. DFT can calculate the strength and geometry of these bonds. nih.gov

Electrostatic Interactions: DFT can map the electrostatic potential of the molecule, visualizing the interaction between the positively charged lysine side-chain (–NH3+) and the negatively charged C-terminus (–COO-).

Intermolecular Interactions: DFT can model the interaction of this compound with other molecules, such as another peptide or solvent molecules. This is crucial for understanding self-assembly or interactions with biological receptors. The analysis would focus on identifying the primary interaction sites, such as the lysine side chain and the polar backbone, which are likely to form intermolecular hydrogen bonds. libretexts.org

Interaction TypeExample in this compound SystemSignificance
Intramolecular H-BondBetween the C=O of Ala1 and the N-H of Lys3.Stabilizes compact, folded conformations like β-turns.
Intramolecular ElectrostaticAttraction between the Lys side-chain (-NH3+) and the C-terminus (-COO-).Can favor specific folded "salt-bridge" conformations. pnas.org
Intermolecular H-BondBetween the Lys side-chain of one peptide and the C-terminus of another.Drives peptide self-assembly and aggregation.
Peptide-Solvent H-BondBetween the peptide's backbone C=O/N-H groups and water molecules.Crucial for solubility and influences conformational preferences in aqueous solution. nih.gov

Quantum Mechanical (QM) Studies on Peptide Bond Stability and Flexibility

The peptide bond (–CO–NH–) is the fundamental linkage in proteins and peptides. While it is often depicted as a rigid, planar unit, QM studies reveal a degree of flexibility that is important for protein structure and function. nih.gov

QM methods like DFT and post-Hartree-Fock methods (e.g., MP2, CCSD(T)) provide the most accurate description of the electronic effects governing peptide bond geometry. nih.govresearchgate.net Studies on model dipeptides and tripeptides show that the peptide bond can exhibit small but significant deviations from planarity. The omega (ω) dihedral angle, which defines the rotation around the C-N bond, is typically close to 180° (trans), but QM calculations show that it can deviate from this value depending on the local backbone conformation (specifically the ψ dihedral angle). researchgate.net

These distortions are not random but are governed by stereo-electronic effects, such as orbital interactions between the Cα substituents and the π system of the amide bond. nih.gov Furthermore, QM calculations can be used to model the reaction pathway for peptide bond hydrolysis. Such studies have shown that the hydrolysis process has a very high energy barrier, explaining the exceptional stability of the peptide bond in the absence of a catalyst. mdpi.com

ParameterTypical ValueInsight from QM Studies
C-N Bond Length~1.33 ÅShows partial double-bond character due to resonance, which is accurately quantified by QM.
Omega (ω) Angle~180° (trans)Small deviations from planarity (±10-15°) are energetically feasible and depend on the local backbone conformation (φ, ψ angles). nih.govresearchgate.net
Hydrolysis Energy BarrierHighQM calculations can quantify the high activation energy, confirming the kinetic stability of the peptide bond in aqueous solution. mdpi.com
FlexibilityLow (considered rigid)QM reveals inherent flexibility and a clear energetic landscape for non-planar distortions, which can be important for protein dynamics.

Bioinformatics and Cheminformatics Approaches for this compound Sequence Analysis

The analysis of the tripeptide this compound through computational methods offers significant insights into its potential physicochemical properties and biological functions without initial, extensive laboratory work. Bioinformatics and cheminformatics provide a suite of tools for sequence analysis, property prediction, and functional annotation based on the peptide's primary structure. These in silico approaches are foundational in modern peptide science, allowing for rapid screening and hypothesis generation for novel or uncharacterized peptide sequences. nih.gov

Cheminformatics tools are primarily utilized to predict the physicochemical characteristics of this compound based on its atomic composition and structure. These properties are crucial for understanding the peptide's behavior in biological systems, including its solubility, stability, and potential for membrane interaction. Key predicted descriptors for this compound include its molecular weight, isoelectric point (pI), and net charge at physiological pH. The isoelectric point is particularly important as it indicates the pH at which the peptide carries no net electrical charge, influencing its solubility and interaction with other molecules. bachem.com The positive charge at neutral pH, conferred by the lysine residue, is a dominant feature of this tripeptide.

PropertyPredicted ValueSignificance
Molecular FormulaC12H24N4O4Defines the elemental composition of the peptide.
Molecular Weight288.35 g/molIndicates the mass of one mole of the peptide. glpbio.com
Isoelectric Point (pI)~10.0The pH at which the peptide has a net charge of zero; its high pI suggests it is cationic at physiological pH. bachem.com
Net Charge at pH 7.0+1The positive charge from the lysine side chain influences electrostatic interactions. bachem.com

From a bioinformatics perspective, the sequence "Ala-Ala-Lys" (AAK) can be treated as a motif to search against comprehensive biological databases. nih.gov Databases such as BIOPEP-UWM contain extensive collections of known bioactive peptides, and searching for this motif can reveal whether this compound is a fragment of a larger known bioactive peptide or protein. mdpi.com This type of analysis helps in postulating potential biological activities. For instance, many peptides containing lysine and alanine have been identified with various functions, including antimicrobial and antihypertensive properties. nih.govoup.com The presence of the AAK motif within larger proteins can also provide clues about the potential for this tripeptide to be released during enzymatic hydrolysis of dietary or endogenous proteins. oup.comnih.gov

The analysis of such motifs is a cornerstone of identifying novel bioactive peptides. mdpi.com By correlating the presence of the AAK sequence with the known functions of peptides in these databases, researchers can prioritize this compound for specific biological assays.

Associated Bioactivity ClassRationale Based on Sequence MotifRelevant Database Example
ACE-InhibitoryShort peptides, particularly those resulting from protein hydrolysis, are known to act as inhibitors of the Angiotensin-Converting Enzyme (ACE). oup.comThe BIOPEP-UWM database contains numerous di- and tripeptides with demonstrated ACE-inhibitory activity. mdpi.com
AntimicrobialThe cationic nature of lysine is a common feature in many antimicrobial peptides (AMPs), which interact with negatively charged bacterial membranes.Many known AMPs are rich in cationic residues like lysine. oup.com
AntioxidantCertain amino acid sequences can scavenge free radicals. Peptides derived from food sources are often evaluated for this activity. mdpi.comHydrolysates of various proteins containing sequences with alanine and lysine have shown antioxidant properties.

H Ala Ala Lys Oh As a Model System in Advanced Peptide Research

Utilization of H-Ala-Ala-Lys-OH in Rational Design of Bio-Inspired Scaffolds and Materials

Peptides, due to their biocompatibility, biodegradability, and inherent self-assembly properties, are increasingly utilized in the design of bio-inspired scaffolds and advanced materials. The sequence this compound, or peptides incorporating this motif, can contribute to the development of such materials by influencing self-assembly, structural integrity, and functional properties.

Self-Assembly and Hydrogels: Peptides with amphiphilic characteristics, often incorporating alternating hydrophobic and hydrophilic residues, can self-assemble into ordered nanostructures like nanofibers, nanotubes, and hydrogels nih.govresearchgate.netyok.gov.tr. While specific studies on this compound self-assembly into macroscopic materials are not extensively detailed, the presence of hydrophobic alanine (B10760859) residues and the hydrophilic, charged lysine (B10760008) residue suggests potential for self-assembly driven by hydrophobic interactions and electrostatic forces. For instance, peptides with alternating alanine and charged residues have been explored for their self-assembly into nanovesicles or hydrogel networks yok.gov.tracs.org. The lysine residue's positive charge at physiological pH can play a crucial role in forming stable structures through ionic interactions, mimicking aspects of natural biomaterials.

Biomaterials and Scaffolds: The incorporation of peptide sequences like Ala-Ala-Lys into larger polymeric structures or as standalone components can impart desirable properties for biomaterials. For example, polyurethaneureas (PUs) synthesized with Ala-Ala-Lys as a chain extender exhibited good mechanical properties, including high tensile strength and breaking strain, suggesting its utility in creating flexible and robust biomaterials nih.gov. Such materials can be designed for applications ranging from tissue engineering scaffolds to drug delivery systems, where the peptide component contributes to biocompatibility and tunable degradation researchgate.net.

This compound as a Probing Tool for Fundamental Peptide Chemistry

The defined structure and predictable chemical behavior of this compound make it an excellent model for investigating fundamental aspects of peptide chemistry.

Understanding how individual amino acids and their sequences influence peptide conformation and behavior in different environments is crucial for peptide design. This compound provides a platform to study these propensities:

Conformational Preferences: Alanine residues are known to favor helical conformations, while lysine residues, being charged and hydrophilic, often reside on the surface of proteins or participate in salt bridges. Studies on alanine-based peptides have shown that helix propensity can be position-dependent, with residues near the C-terminus sometimes exhibiting higher propensities, potentially due to helix capping effects or 310-helix formation acs.orgresearchgate.net. The Ala-Ala-Lys sequence might exhibit specific conformational preferences influenced by the interplay between the hydrophobic alanine residues and the charged lysine. For instance, in different solvents like water or methanol (B129727), the conformational distribution of peptides can change, with methanol sometimes promoting helical structures in alanine-rich peptides researchgate.net.

Solvent and pH Effects: The behavior of peptides is highly sensitive to their surrounding environment, including solvent composition and pH. The charged lysine residue in this compound means its protonation state, and thus its charge and hydrophilicity, will vary with pH. This pH-dependence can influence peptide solubility, aggregation, and interactions with other molecules acs.orgnih.gov. For example, studies on peptide transporters have shown that the apparent affinity for dipeptides like Ala-Lys is pH-dependent, with higher proton concentrations (lower pH) generally favoring transport nih.gov.

While specific studies focusing solely on this compound for peptide transport mechanisms might be limited, related dipeptide and tripeptide sequences containing Ala and Lys are actively used to probe these processes. These studies provide insights applicable to understanding the transport of this compound.

Oligopeptide Transporter (POT) Studies: Dipeptides and tripeptides are transported across biological membranes by specific transporter systems, such as the proton-coupled oligopeptide transporters (POTs). Fluorophore-conjugated Ala-Lys derivatives, like β-Ala-Lys(AMCA), have been employed as biosensors to measure the activity of renal PEPT1 and PEPT2 transporters researchgate.net. Kinetic analyses of these probes have revealed differences in affinity (Km) and capacity (Vmax) depending on the transporter and the specific peptide sequence. For example, in brush border membrane vesicles, β-Ala-Lys(AMCA) showed higher affinity but lower capacity for PEPT2 (found in the outer medulla) compared to PEPT1 (outer cortex) researchgate.net. Studies on plant peptide transporters (AtPTR1 and AtPTR5) also highlight the influence of amino acid sequence and charge on transport, with Ala-Lys exhibiting different apparent affinities and pH-dependencies compared to neutral or anionic dipeptides nih.gov. The positive charge of lysine is a key determinant in its recognition and transport by these systems.

Bioconjugation Strategies with this compound for Research Probes

Bioconjugation allows for the attachment of functional molecules to peptides, transforming them into powerful research probes for imaging, diagnostics, and targeted delivery. This compound offers specific sites for such modifications.

Fluorescently labeling peptides is a common strategy to visualize their localization, track their movement, or monitor their interactions in biological systems. The primary amine groups present in this compound, at the N-terminus and on the lysine side chain, are prime targets for fluorescent dye conjugation.

Amine-Reactive Labeling: Most fluorescent dyes designed for peptide labeling utilize amine-reactive chemistries, such as NHS (N-hydroxysuccinimide) esters or isothiocyanates (e.g., FITC). These reagents react with primary amines to form stable amide or thiourea (B124793) bonds, respectively altabioscience.comformulationbio.comfluorofinder.com.

N-terminus Labeling: The N-terminal α-amino group can be selectively labeled. However, this can be challenging in the presence of lysine residues, which also possess reactive amino groups altabioscience.comeurekalert.org.

Lysine Side Chain Labeling: The ε-amino group of the lysine residue is a highly accessible and reactive site for conjugation. This allows for labeling at a specific internal position within the peptide altabioscience.comformulationbio.comchempep.com.

Non-selective Labeling: Using non-selective amine-reactive dyes can result in labeling at both the N-terminus and the lysine side chain, leading to multiple conjugation sites altabioscience.comformulationbio.com.

Dye Selection and Positioning: The choice of dye and its attachment point are critical to ensure that the fluorescence properties are suitable for the intended application and that the peptide's biological activity or structural integrity is maintained altabioscience.combiosyn.com. Various fluorophores, such as fluorescein (B123965) (FAM), rhodamine, and coumarin (B35378) derivatives, can be conjugated to peptides formulationbio.commedchemexpress.com.

Beyond fluorescent labeling, site-specific modification of this compound can involve attaching other functional moieties, such as drugs, polymers (e.g., PEG), or affinity tags, to create advanced bioconjugates.

Targeting Amine Groups: Similar to fluorescent labeling, the N-terminus and the lysine side chain's amino groups are the primary targets for modification. Strategies exist to achieve selectivity between these sites, often exploiting differences in their pKa values eurekalert.orgnih.govrsc.org. For instance, specific reagents can be designed to react preferentially with the lysine side chain's ε-amino group, leaving the N-terminal α-amino group untouched, or vice versa eurekalert.orgrsc.org.

Chemical Conjugation Methods:

NHS Ester Chemistry: Widely used for targeting primary amines, forming stable amide bonds altabioscience.comformulationbio.com.

Reductive Amination: Involves the formation of an imine followed by reduction to a stable secondary amine nih.gov.

Click Chemistry: Offers highly efficient and selective conjugation, often involving alkyne and azide (B81097) functional groups formulationbio.com.

Aza-Michael Addition: A method that can selectively modify lysine residues in the presence of a free N-terminus rsc.org.

Applications of Modified Peptides: Site-specific modifications can imbue peptides with enhanced stability, altered solubility, targeted delivery capabilities, or therapeutic functions. For example, peptides modified with functional groups can be used as probes for enzyme activity rsc.org or as components in drug delivery systems. The ability to selectively modify the lysine residue is particularly valuable, as it allows for the attachment of functional molecules without disrupting the peptide's N-terminal integrity, which can be crucial for bioactivity.

Future Directions and Emerging Research Avenues for H Ala Ala Lys Oh

Integration of H-Ala-Ala-Lys-OH into Complex Multi-Component Systems

The future utility of this compound extends far beyond its function as an isolated molecule. A significant emerging trend is its integration into larger, multi-component systems to create functional biomaterials and therapeutic constructs. The lysine (B10760008) residue, with its primary amine on the side chain, is a key feature, providing a reactive handle for conjugation to other molecules, such as drugs, polymers, or nanoparticles.

Researchers are exploring the use of short peptides like this compound in peptide-drug conjugates (PDCs). In such systems, the peptide can act as a biocompatible linker or a targeting moiety, guiding a conjugated drug to a specific site of action. Furthermore, the self-assembly properties of peptides are being harnessed to create novel drug delivery vehicles like hydrogels. This compound could be incorporated into these supramolecular structures, where it could influence the gel's mechanical properties and control the sustained release of encapsulated therapeutic agents. Another avenue involves creating peptide-polymer hybrids, where the peptide imparts biological function to a synthetic polymer backbone, leading to materials with applications in tissue engineering and regenerative medicine.

Machine Learning and AI-Driven Prediction of this compound Properties and Interactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide science by enabling the rapid prediction of physicochemical properties and biological activities. Instead of relying solely on time-consuming experimental methods, researchers can now use sophisticated algorithms to forecast how this compound will behave under various conditions. These predictive models can analyze vast datasets of peptide sequences and their associated functions to identify patterns that were previously undetectable.

For this compound, AI models can predict a wide range of characteristics, including its solubility, stability, potential for self-assembly, and interactions with biological targets. Deep learning architectures, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are particularly adept at learning from sequence data to predict bioactivity. For example, a model could be trained to predict the antimicrobial potential or cell-penetrating capability of sequences containing the Ala-Ala-Lys motif. This in silico screening accelerates the design of new peptide-based therapeutics and biomaterials by allowing scientists to prioritize the most promising candidates for synthesis and experimental validation.

Table 1: AI/ML Predictive Modeling for this compound
Model InputAI/ML Model TypePredicted Property/InteractionPotential Application
Amino Acid Sequence (Ala-Ala-Lys)Deep Neural Network (e.g., CNN, RNN)Bioactivity Score (e.g., Antimicrobial, Anticancer)Prioritizing peptide variants for therapeutic screening.
Sequence and Chemical ModificationsGraph Neural Network (GNN)Binding Affinity to a Target ProteinDesigning high-specificity ligands and inhibitors.
Sequence and Environmental pHSupport Vector Machine (SVM) / Random ForestSelf-Assembly Propensity / Hydrogel FormationDesigning smart biomaterials for controlled release.
Sequence and Mass Spectrometry DataTransformer-based ModelsPredicting Fragmentation Patterns (MS/MS)Improving accuracy in proteomics and peptide identification.

Exploration of this compound in Synthetic Biology and De Novo Peptide Design

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this field, this compound serves as a fundamental building block. Its simplicity and well-defined chemical properties make it an ideal component for constructing larger, more complex peptides and proteins with novel functions—a process known as de novo design.

Computational methods now allow scientists to design peptides from scratch with precisely specified structures and functions. The Ala-Ala-Lys sequence can be strategically placed within these designs. The alanine (B10760859) residues can contribute to forming stable secondary structures like α-helices, while the lysine provides a positive charge, which can be crucial for mediating interactions with negatively charged molecules like DNA or cell membranes. For instance, de novo design could be used to create peptides that selectively bind to disease-related proteins or to design self-assembling nanomaterials. The lysine residue is particularly valuable as it can be modified post-synthesis to attach fluorescent probes, cross-linkers, or other functional groups, expanding the peptide's utility.

Development of Novel Analytical Techniques for this compound Characterization

As the applications of this compound become more complex, the need for advanced analytical techniques to characterize it also grows. While standard methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely used, emerging techniques promise to provide deeper insights into the peptide's structure, dynamics, and interactions.

High-resolution mass spectrometry is a cornerstone of peptide analysis, and future developments will likely focus on improving sensitivity and developing new fragmentation techniques to better sequence modified peptides. Novel algorithms are being developed to improve peptide identification from complex tandem mass spectra. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the three-dimensional structure of this compound and its complexes in solution. Cryo-electron microscopy (cryo-EM), once reserved for large proteins, is now being applied to study smaller peptide assemblies, which could be relevant for characterizing this compound-based nanomaterials. Additionally, affinity-based biosensors and innovative chromatographic methods are being developed for more rapid and sensitive detection and quantification of peptides in complex biological samples.

Table 2: Emerging Analytical Techniques for this compound
Analytical TechniqueInformation ProvidedFuture Direction / Novel Aspect
Mass Spectrometry (MS)Molecular weight, amino acid sequence, post-translational modifications.Higher resolution instruments, novel fragmentation methods (e.g., UVPD), and AI-driven spectral interpretation for unambiguous identification.
Nuclear Magnetic Resonance (NMR)3D structure in solution, dynamics, molecular interactions.Higher field magnets, new pulse sequences for studying dynamic interactions, and analysis of peptides in more complex, native-like environments.
Cryo-Electron Microscopy (Cryo-EM)High-resolution structure of peptide assemblies and complexes.Application to smaller and more flexible peptide-based systems, such as fibrils or peptide-nanoparticle conjugates.
Circular Dichroism (CD) SpectroscopySecondary structure content (α-helix, β-sheet).Integration with stopped-flow techniques to monitor rapid conformational changes upon binding or environmental triggers.
Affinity-Based BiosensorsQuantification and binding kinetics.Development of novel recognition elements like aptamers or molecularly imprinted polymers (MIPs) for highly specific and sensitive detection.

Q & A

Q. How can this compound be functionalized for site-specific labeling (e.g., fluorescent probes or biotinylation)?

  • Methodological Answer : Introduce a cysteine residue at the N- or C-terminus for maleimide-based conjugation. For lysine-specific labeling, use NHS esters (e.g., FITC, biotin) in pH 8.5 borate buffer. Purify labeled peptides via size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa). Confirm labeling efficiency via MS and UV-Vis absorbance (e.g., FITC: λmax = 494 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.